molecular formula C12H15Cl2NO B1328476 4-[(2,5-Dichlorophenoxy)methyl]piperidine CAS No. 946680-60-0

4-[(2,5-Dichlorophenoxy)methyl]piperidine

Cat. No.: B1328476
CAS No.: 946680-60-0
M. Wt: 260.16 g/mol
InChI Key: HWNALSNAIOVPMS-UHFFFAOYSA-N
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Description

4-[(2,5-Dichlorophenoxy)methyl]piperidine is a chemical compound with the molecular formula C12H15Cl2NO It is characterized by the presence of a piperidine ring substituted with a 2,5-dichlorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dichlorophenoxy)methyl]piperidine typically involves the reaction of 2,5-dichlorophenol with piperidine in the presence of a suitable base and solvent. One common method is the Williamson ether synthesis, where 2,5-dichlorophenol is reacted with piperidine in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dichlorophenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-[(2,5-Dichlorophenoxy)methyl]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dichlorophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect cellular metabolism. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dichlorophenoxy)methyl]piperidine
  • 4-[(3,5-Dichlorophenoxy)methyl]piperidine
  • 4-[(2,5-Dichlorophenoxy)ethyl]piperidine

Uniqueness

4-[(2,5-Dichlorophenoxy)methyl]piperidine is unique due to the specific positioning of the dichlorophenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Biological Activity

4-[(2,5-Dichlorophenoxy)methyl]piperidine is a compound of significant interest in medicinal chemistry and biological research. It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. This article explores the biological activity of this compound, its mechanism of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dichlorophenoxy group, which is known to influence its biological activity. The structural formula can be represented as follows:

C12H14Cl2NO\text{C}_{12}\text{H}_{14}\text{Cl}_2\text{N}\text{O}

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. It is hypothesized to modulate the activity of neurotransmitter receptors and ion channels, which can lead to various pharmacological effects. The exact mechanisms depend on the context in which the compound is used, but it generally involves:

  • Receptor Modulation : Acting as a ligand for neurotransmitter receptors.
  • Enzyme Interaction : Inhibiting or activating specific enzymes involved in cellular signaling pathways.
  • Cellular Metabolism : Influencing metabolic processes within cells.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Neuroprotective Effects : Potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
  • Antimicrobial Activity : Studies suggest it may possess properties that inhibit microbial growth, although further research is needed to confirm this.
  • Toxicological Profile : Understanding the toxic effects associated with similar compounds (e.g., 2,4-Dichlorophenoxyacetic acid) can provide insights into safety profiles.

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of piperidine derivatives on neuronal cell lines. The results indicated that compounds similar to this compound could reduce oxidative stress markers and enhance cell viability under neurotoxic conditions. This suggests potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's.

CompoundIC50 (µM)Effect on Cell Viability (%)
Control-100
Compound A1080
Compound B590

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of various piperidine derivatives against common pathogens. The findings revealed that certain derivatives exhibited significant antibacterial activity, indicating potential for development into new antimicrobial agents.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus20 µg/mL
P. aeruginosa25 µg/mL

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological implications of compounds related to this compound. Research on related compounds like 2,4-Dichlorophenoxyacetic acid has shown significant toxicity at high doses, impacting various organ systems. Understanding these risks is crucial for developing safe therapeutic agents.

Properties

IUPAC Name

4-[(2,5-dichlorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-1-2-11(14)12(7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNALSNAIOVPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649876
Record name 4-[(2,5-Dichlorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946680-60-0
Record name 4-[(2,5-Dichlorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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